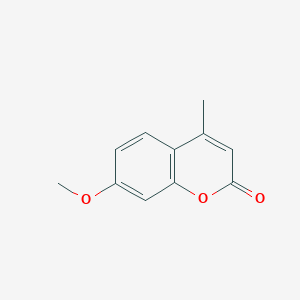

7-Methoxy-4-methylcoumarin

Description

Significance of Coumarin Derivatives in Contemporary Chemical and Biomedical Research

Coumarin and its derivatives represent a significant class of compounds in both chemical and biomedical research, largely due to their distinctive benzopyrone scaffold. researchgate.net This structural framework imparts a range of bioactive properties, making them a subject of intense scientific inquiry. researchgate.netnih.gov The versatility of the coumarin scaffold allows for extensive chemical modification, leading to a diverse array of derivatives with varied biological activities. researchgate.net These compounds are recognized for their broad pharmacological potential, including anti-inflammatory, antimicrobial, anticoagulant, and antioxidant activities. researchgate.netnih.govresearchgate.net The unique structure of coumarins, characterized by a planar and lipophilic nature, facilitates binding to a variety of biological targets through interactions such as hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. frontiersin.org

Overview of 7-Methoxy-4-methylcoumarin as a Prototypical Research Scaffold

This compound, also known as 4-methylherniarin, is a synthetically derived organic compound that serves as a fundamental scaffold in research. biosynth.com Its core structure is a derivative of coumarin, a class of compounds widely distributed in the plant kingdom. biosynth.com The primary utility of this compound in scientific investigation stems from its fluorescent properties, which make it an invaluable tool in various biochemical and cellular assays. biosynth.commedchemexpress.com It is frequently employed as a fluorogenic substrate for the study of enzyme activity, where its cleavage by specific enzymes results in a measurable fluorescent signal. biosynth.comclockss.org This characteristic has led to its use in the development of diagnostic assays and for environmental monitoring. biosynth.com

Historical Perspective on Research Involving this compound and Related Compounds

The therapeutic applications of coumarins have been recognized since the 19th century, stemming from their natural occurrence in numerous plants. researchgate.net The synthetic versatility of the coumarin scaffold has propelled advancements in drug development, particularly in the creation of anticoagulants, antivirals, and neuroprotective agents. researchgate.net Historically, coumarin derivatives have been instrumental in the study of enzyme kinetics. For instance, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) has been extensively used in fluorometric assays to determine the activity of various enzymes. clockss.org Research has also focused on the synthesis of coumarin derivatives to explore their structure-activity relationships, leading to the development of compounds with enhanced biological and pharmacological properties. frontiersin.org

Chemical Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the Pechmann condensation reaction. This well-established method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. slideshare.netacs.org Specifically, for the synthesis of the precursor 7-hydroxy-4-methylcoumarin, resorcinol is condensed with ethyl acetoacetate. slideshare.net Subsequent methylation of the hydroxyl group at the 7-position yields this compound.

Spectroscopic Data of this compound:

| Spectroscopic Technique | Key Findings |

| ¹H NMR | The proton nuclear magnetic resonance spectrum confirms the presence of the methyl group, methoxy group, and the aromatic protons characteristic of the coumarin scaffold. chemicalbook.com |

| IR | The infrared spectrum shows characteristic absorption bands for the C=O stretch of the lactone ring and the C-O-C stretching of the ether group. mdpi.comchemicalbook.com |

| UV-Vis | The ultraviolet-visible spectrum displays absorption maxima that are characteristic of the coumarin chromophore. |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound to be 190.2 g/mol . biosynth.comnist.gov |

Physicochemical Properties and Analytical Profile

The physicochemical properties of this compound are crucial for its application in various research settings.

Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ biosynth.comnist.gov |

| Molecular Weight | 190.2 g/mol biosynth.comnist.gov |

| Melting Point | 158-161 °C chemodex.com |

| Boiling Point | ~340.10 °C (estimated) thegoodscentscompany.com |

| Solubility | Soluble in methanol and chloroform, insoluble in water. chemodex.com |

Analytical Profile:

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of this compound. sielc.com A common method utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water, often with the addition of an acid like phosphoric or formic acid for improved peak shape. sielc.com Thin-Layer Chromatography (TLC) is also employed for the qualitative analysis and monitoring of reactions involving this compound. scielo.br

Applications in Biochemical and Cellular Assays

Use as a Fluorescent Probe and Substrate for Enzyme Activity

This compound and its derivatives are widely utilized as fluorogenic substrates in enzyme assays. biosynth.comclockss.org The principle of these assays lies in the enzymatic conversion of the non-fluorescent or weakly fluorescent coumarin derivative into a highly fluorescent product. clockss.org For example, the O-demethylation of 7-methoxycoumarin derivatives by cytochrome P450 enzymes yields the highly fluorescent 7-hydroxycoumarin metabolite. uef.fi This allows for the real-time monitoring of enzyme activity with high sensitivity. nih.govacs.org

Specificity as a Substrate for Cytochrome P450 Enzymes

Derivatives of this compound have been designed and synthesized to act as selective substrates for specific cytochrome P450 (CYP) isoforms. For instance, 7-methoxy-4-(aminomethyl)coumarin (MAMC) has been identified as a selective substrate for CYP2D6. nih.govacs.org The O-demethylation of MAMC to its fluorescent metabolite, 7-hydroxy-4-(aminomethyl)coumarin (HAMC), provides a rapid and sensitive measure of CYP2D6 activity, making it suitable for high-throughput screening of potential drug interactions. nih.govacs.org While MAMC shows high selectivity for CYP2D6, some metabolism by CYP1A2 has also been observed at higher concentrations. nih.govacs.org

Role as a Building Block in Medicinal Chemistry

Scaffold for the Development of Novel Kinase Inhibitors

The coumarin scaffold, including that of this compound, serves as a valuable starting point for the design of novel kinase inhibitors. The planar structure of the coumarin ring can effectively interact with the ATP-binding site of kinases. By modifying the substituents on the coumarin core, medicinal chemists can develop potent and selective kinase inhibitors for various therapeutic targets.

Precursor for the Synthesis of Novel Anticoagulants

The historical success of coumarin-based anticoagulants like warfarin has inspired the continued exploration of this scaffold for the development of new antithrombotic agents. researchgate.net While this compound itself is not an anticoagulant, its structure can be modified to incorporate functionalities known to inhibit coagulation factors.

Basis for the Design of Antimicrobial Agents

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. medchemexpress.com It has shown notable activity against Bacillus subtilis and Shigella sonnei. medchemexpress.com The planar nature of the coumarin ring is thought to contribute to its antibacterial action by intercalating with bacterial DNA. Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial potential against a range of bacteria and fungi. scispace.commedchemexpress.com

Propriétés

IUPAC Name |

7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-11(12)14-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFPKNSWSYBIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180242 | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-28-4 | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methoxy-4-methylcoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39JDG776HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 7-methoxy-4-methylcoumarin

Established Synthetic Pathways for 7-Methoxy-4-methylcoumarin and Analogues

The synthesis of the coumarin scaffold, a core structure in many natural and synthetic compounds, can be achieved through several classic organic reactions. For this compound, the Pechmann condensation is a particularly prominent and efficient method.

The formation of the coumarin nucleus is foundational to producing this compound and its analogues. Several named reactions are instrumental in this process, with the Pechmann condensation being the most direct route for this specific compound.

Pechmann Condensation : This is a widely used and efficient method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. vedantu.comscienceinfo.comslideshare.net For the synthesis of this compound, the reaction involves the condensation of 3-methoxyphenol with ethyl acetoacetate. mdpi.com Various acid catalysts can be employed, including concentrated sulfuric acid, trifluoroacetic acid, and a range of Lewis acids. scienceinfo.commdpi.comjetir.org The reaction proceeds through the initial formation of a β-hydroxy ester, which subsequently undergoes cyclization and dehydration to yield the final coumarin product. slideshare.net The versatility of the Pechmann reaction allows for the use of diverse substituted phenols and β-ketoesters, making it a key strategy for producing a wide array of coumarin derivatives. mdpi.com

Perkin Reaction : First described in 1868, the Perkin reaction is another classic method for coumarin synthesis. vedantu.comscienceinfo.com It typically involves the condensation of salicylaldehyde (or a substituted derivative) with an acetic anhydride in the presence of a weak base like sodium acetate. vedantu.comgoogle.comsciforum.net The mechanism involves the formation of an intermediate O-acetyl salicylaldehyde, which undergoes an intramolecular aldol-type condensation followed by dehydration. sciforum.net While a popular method for unsubstituted coumarin, its application to this compound would require starting with appropriately substituted salicylaldehydes.

Knoevenagel Condensation : This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene compound, such as malonic acid esters or ethyl acetoacetate, often catalyzed by a weak base like piperidine. vedantu.comsapub.orgyoutube.com The reaction is a versatile C=C bond formation method that, after the initial condensation, is followed by an intramolecular cyclization (lactonization) to form the coumarin ring. sapub.orgyoutube.com This method is particularly useful for synthesizing coumarins with a substituent at the 3-position, such as coumarin-3-carboxylic acids. sapub.orgclockss.org

Table 1: Comparison of Condensation Reactions for Coumarin Synthesis

| Reaction Name | Typical Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Pechmann Condensation | Phenol + β-Ketoester | Acid catalyst (e.g., H₂SO₄, InCl₃, Amberlyst-15) mdpi.comjetir.orgmdpi.com | Direct, efficient route for 4-substituted coumarins. mdpi.com |

| Perkin Reaction | Salicylaldehyde + Acetic Anhydride | Weak base (e.g., Sodium Acetate) vedantu.comgoogle.com | Classic method, useful for synthesizing coumarin from salicylaldehyde. sciforum.net |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde + Active Methylene Compound | Weak base (e.g., Piperidine) sapub.orgrsc.org | Versatile for C3-substituted coumarins. sapub.org |

The synthesis of this compound can also be achieved by methylation of its hydroxylated precursor, 7-hydroxy-4-methylcoumarin (hymecromone). This represents a crucial final-step strategy.

O-Methylation : A common and direct method to produce this compound is the methylation of the 7-hydroxy group of 7-hydroxy-4-methylcoumarin. This can be accomplished by refluxing the hydroxyl precursor with a methylating agent such as methyl iodide in the presence of a base like anhydrous sodium carbonate in a solvent like methanol. clockss.org This Williamson ether synthesis approach provides a high yield of the desired product. clockss.org

C-Alkylation and C-Methylation : While O-methylation is key for the title compound, C-alkylation of the coumarin nucleus is important for creating analogues. Diazomethane has been shown to convert 3-acetylcoumarin and 3-cyanocoumarin derivatives into their corresponding 4-methylcoumarin analogues. rsc.org More modern methods involve visible-light-induced photocatalytic decarboxylative alkylation, where N-hydroxyphthalimide esters serve as alkylation reagents to introduce alkyl groups at the C3-position of the coumarin ring under mild conditions. researchgate.netacs.org

Condensation Reactions for Coumarin Core Formation

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules through functionalization at various positions on the coumarin nucleus or by integrating it into larger hybrid systems.

The reactivity of the coumarin ring and its substituents allows for a variety of chemical modifications.

Functionalization at the C3-Position : The C3-position is often targeted for modification. This compound can be treated with N-bromosuccinimide (NBS) in chloroform with dibenzoyl peroxide as an initiator to achieve bromination at the 3-position, yielding 3-bromo-7-methoxy-4-methylcoumarin. clockss.org This bromo-derivative is a versatile intermediate for further reactions.

Functionalization of the C4-Methyl Group : The methyl group at the C4-position is also reactive. It can be oxidized to a formyl group using selenium dioxide in refluxing xylene to produce 7-methoxy-4-formylcoumarin. researchgate.netresearchgate.net This aldehyde can then be used in further condensation reactions, for example, to form Schiff bases. researchgate.net Additionally, bromination of the C4-methyl group can be achieved. Reacting this compound with NBS in carbon tetrachloride affords 4-bromomethyl-7-methoxycoumarin. clockss.org This bromomethyl derivative is a key intermediate for introducing various nucleophiles, leading to the synthesis of aminomethyl derivatives and other hybrid molecules. clockss.orgscirp.org

Coumarin-Triazole Hybrids : The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. mdpi.com Coumarin-triazole hybrids are often synthesized using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. mdpi.commdpi.com A general strategy involves preparing an azide- or alkyne-functionalized coumarin. For instance, a hydroxycoumarin (like the precursor 7-hydroxy-4-methylcoumarin) can be propargylated to introduce an alkyne group. acs.org This alkyne-coumarin can then react with various organic azides to form the 1,4-disubstituted triazole ring, linking the coumarin to another moiety. mdpi.comacs.org

N-substituted Aminomethyl Coumarins : These derivatives are commonly synthesized from 4-halomethyl coumarins. The condensation of 4-bromomethyl-7-methoxycoumarin with various primary or secondary amines leads to the formation of 4-(aminomethyl)-7-methoxycoumarin derivatives. clockss.org For example, 7-methoxy-4-(aminomethyl)coumarin (MAMC) has been synthesized for use in biochemical assays. acs.orgnih.gov The Mannich reaction is another route, where a 7-hydroxycoumarin reacts with formaldehyde and a secondary amine to introduce an aminomethyl group, typically at the C8-position. benthamdirect.comjournalirjpac.com These aminomethyl derivatives can be further modified; for instance, they can react with dicarboxylic acid anhydrides to form N-substituted cyclic imides. scirp.org

Table 2: Selected Functionalization and Derivatization Reactions

| Position | Reaction Type | Reagents | Product | Citation |

|---|---|---|---|---|

| C3 | Bromination | NBS, Dibenzoyl Peroxide, CHCl₃ | 3-Bromo-7-methoxy-4-methylcoumarin | clockss.org |

| C4-Methyl | Oxidation | Selenium Dioxide, Xylene | 7-Methoxy-4-formylcoumarin | researchgate.netresearchgate.net |

| C4-Methyl | Bromination | NBS, Dibenzoyl Peroxide, CCl₄ | 4-Bromomethyl-7-methoxycoumarin | clockss.org |

| C4-Methyl | Aminomethylation | 1. Bromination 2. Amine | 4-(Aminomethyl)-7-methoxycoumarin derivatives | clockss.orgacs.org |

| Hybrid | Click Reaction | Alkyne-Coumarin + Organic Azide, Cu(I) | Coumarin-Triazole Hybrid | mdpi.commdpi.comacs.org |

Functionalization at Various Positions of the Coumarin Nucleus

Green Chemistry Approaches in this compound Synthesis

In recent years, significant effort has been directed towards developing more environmentally friendly synthetic protocols for coumarins, focusing on reducing solvent use, energy consumption, and waste generation.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times. mdpi.comaip.org The Pechmann condensation of resorcinol (a precursor to 3-methoxyphenol) and ethyl acetoacetate has been successfully performed under microwave irradiation using solid acid catalysts like Amberlyst-15, achieving a 97% yield of 7-hydroxy-4-methylcoumarin. mdpi.com Similarly, the Knoevenagel condensation to form coumarins can be conducted efficiently under microwave irradiation, often in solvent-free conditions. rsc.org

Solvent-Free Synthesis : Eliminating organic solvents is a key goal of green chemistry. The Pechmann condensation to produce this compound from 3-methoxyphenol and ethyl acetoacetate can be carried out under solvent-free conditions. researchgate.net One effective method uses a high-speed ball mill mixer with indium(III) chloride as a catalyst, affording an 80% yield in just 20 minutes at room temperature. mdpi.comsemanticscholar.org This mechanochemical approach minimizes waste and energy use. mdpi.com Heterogeneous solid catalysts are also widely used in solvent-free reactions, as they are easily separated from the reaction mixture and can often be reused. mdpi.comresearchgate.net

Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The Knoevenagel condensation for the synthesis of 3-substituted coumarins has been effectively carried out in water, sometimes with a phase-transfer catalyst for highly hydrophobic substrates. clockss.org Reactions in aqueous media can benefit from the hydrophobic effect, which can enhance reactivity and selectivity. clockss.org

Eco-friendly Fabrication Techniques (e.g., Nanocomposite Encapsulation)

In recent years, the focus on green chemistry has led to the development of environmentally friendly methods for the fabrication and application of chemical compounds. For this compound, a notable advancement is its encapsulation within nanocomposites, which enhances its properties and potential applications while adhering to eco-conscious principles.

A significant example is the one-pot, eco-friendly fabrication of this compound encapsulated in a zeolitic imidazole framework-based nanocomposite, designated as 7-MC@ZIF-L. scispace.com This process is conducted under environmentally benign conditions, making it suitable for large-scale production. scispace.com The synthesis involves dissolving zinc nitrate hexahydrate in deionized water and, in a separate solution, dissolving 2-methylimidazole and this compound in methanol. The two solutions are then mixed, leading to the formation of the nanocomposite. scispace.com This straightforward method avoids the use of harsh solvents and complex procedures, highlighting its green credentials.

The successful encapsulation of this compound within the ZIF-L frameworks has been confirmed through UV-visible spectroscopy. The resulting 7-MC@ZIF-L nanocomposite exhibits high thermal and chemical stability. scispace.com

Table 1: Synthesis Parameters for 7-MC@ZIF-L Nanocomposite

| Parameter | Details |

|---|---|

| Zinc Source | Zinc nitrate hexahydrate |

| Ligand | 2-methylimidazole |

| Compound | This compound |

| Solvents | Deionized water, Methanol |

| Process | Magnetic agitation at room temperature |

| Key Feature | One-pot synthesis |

This table summarizes the key components and conditions for the eco-friendly synthesis of this compound encapsulated nanocomposites. scispace.com

One of the key research findings is the pH-responsive release of the encapsulated coumarin. scispace.com In an acidic environment (pH 5), a significant burst release of the compound is observed, with up to 85% being released over 72 hours. Conversely, at a physiological pH of 7.4, the release is much slower and sustained, with only about 32% released in the same timeframe. scispace.com This stimuli-responsive behavior is crucial for targeted delivery applications. The hydrophobic nature of the ZIF-L frameworks contributes to this controlled release profile. scispace.com

Furthermore, the study of photoinduced [2+2] cycloaddition kinetics of this compound has been explored in the context of forming single-chain nanoparticles. rsc.org This research highlights how solvent quality can influence the crosslinking kinetics, providing a pathway for designing macromolecular reactions in an environmentally conscious manner. rsc.org

The development of such nanocomposites represents a significant step forward in the eco-friendly fabrication and application of this compound, opening up new possibilities in various scientific and technological fields.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Zinc nitrate hexahydrate |

| 2-methylimidazole |

Advanced Spectroscopic and Analytical Characterization in 7-methoxy-4-methylcoumarin Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is instrumental in defining the chemical structure and purity of 7-Methoxy-4-methylcoumarin.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a key technique for identifying the functional groups within the this compound molecule. Experimental and theoretical studies have provided detailed vibrational analysis. The C-H stretching vibrations of the methyl group have been observed around 2902 and 2855 cm⁻¹ in the FTIR spectrum. researchgate.net Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region. researchgate.net

In-plane C-H bending vibrations for aromatic compounds are observed between 1300 and 1000 cm⁻¹. researchgate.net For this compound, these have been identified at 1237 cm⁻¹ and 1110 cm⁻¹ in the FTIR spectrum. researchgate.net Out-of-plane C-H bending bands have been observed at 852, 807, 709, 674, and 634 cm⁻¹. researchgate.net The characteristic carbonyl (C=O) stretching of the lactone ring and other key vibrations confirm the coumarin backbone.

Table 1: Key FTIR Spectral Data for this compound

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Methyl C-H Stretching | 2902, 2855 | researchgate.net |

| Aromatic C-H Stretching | 3100-3000 (region) | researchgate.net |

| In-plane C-H Bending | 1237, 1110 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is crucial for the definitive structural elucidation of this compound by providing detailed information about the hydrogen and carbon atoms in the molecule. nanoient.orgsathyabama.ac.in These techniques confirm the positions of the methoxy and methyl groups on the coumarin framework.

In ¹H-NMR spectra of related coumarin derivatives, signals for the methyl and methoxy groups are distinct. clockss.org For instance, in 7-Methoxy-4-(N-morpholinomethyl)coumarin, the methoxy protons appear as a singlet at δ 3.83 ppm. clockss.org The aromatic protons of the coumarin ring typically resonate between δ 6.7 and 7.6 ppm. The chemical shifts are compared with published spectra of related coumarins to confirm the structure.

Table 2: Representative ¹H-NMR Chemical Shifts for a 7-Methoxy-4-substituted Coumarin Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methoxy (OCH₃) | 3.83 | singlet | clockss.org |

| H-3 | 6.32 | singlet | clockss.org |

| H-8 | 6.77 | doublet | clockss.org |

| H-6 | 6.80 | doublet of doublets | clockss.org |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Profiling

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. nih.govnist.gov The molecular ion peak [M+H]⁺ is observed, corresponding to its molecular formula C₁₁H₁₀O₃. nist.gov

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. nih.gov A common fragmentation pathway for coumarins involves the neutral loss of carbon monoxide (CO) and carbon dioxide (CO₂). nih.govmdpi.com For instance, under collision-induced dissociation, coumarins can produce fragment ions such as [M + H − CO]⁺ and [M + H – CO₂]⁺. nih.gov In the case of 7-methoxycoumarin, fragmentation can lead to the loss of CO₂ (m/z 44). mdpi.com

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Method | Reference |

|---|---|---|---|

| [M+H]⁺ | 191.1 | LC-MS/MS | nih.gov |

| Fragment Ion | 91.2 | LC-MS/MS | nih.gov |

Fluorescence-Based Analytical Methodologies

The inherent fluorescence of the coumarin scaffold makes it highly suitable for sensitive analytical applications.

Spectrofluorimetric Analysis of this compound and Derivatives

This compound and its derivatives are known for their fluorescent properties, which are sensitive to the molecular environment. mdpi.com The substitution at the 7-position with an electron-donating group like methoxy often results in a highly fluorescent molecule. encyclopedia.pub However, studies have shown that the fluorescence of this compound can be quenched in certain environments, such as when included in β-cyclodextrin cavities. mdpi.com The photophysical properties, including excitation and emission wavelengths, are crucial for its analytical applications. uminho.pt

Derivatives of 7-hydroxycoumarin are widely used as fluorophores due to their desirable photophysical characteristics, including a large π-π conjugated system. encyclopedia.pub The fluorescence of these compounds is often pH-dependent. encyclopedia.pub

Application as Fluorescent Probes in Biochemical Assays (e.g., Enzyme Activity Monitoring)

Coumarin derivatives serve as valuable fluorescent probes in various biochemical assays, particularly for monitoring enzyme activity. encyclopedia.pub The principle often involves the enzymatic conversion of a non-fluorescent or weakly fluorescent coumarin derivative into a highly fluorescent product. encyclopedia.pubmdpi.com

Environmental Monitoring Applications Leveraging Fluorescence

The intrinsic fluorescence of this compound makes it a valuable tool for environmental science applications. biosynth.com Its utility as a fluorescent probe stems from the sensitivity of its emission properties to the local environment, particularly polarity. nih.gov Unlike some other coumarin derivatives, 7-alkoxycoumarins like this compound exhibit an increase in fluorescence intensity with a corresponding increase in the polarity of the medium, though with negligible shifts in the emission wavelength. nih.gov For instance, its fluorescence quantum yield is significantly higher in aqueous buffer compared to less polar solvents like methanol. nih.gov

This characteristic is harnessed in environmental monitoring to track and quantify biological activities. biosynth.com The compound's ability to emit light under specific excitation conditions allows it to serve as a critical probe in various spectroscopic studies. biosynth.com Its presence has been identified in environmental samples such as raw water, underscoring its relevance and the need for sensitive detection methods in environmental analysis. figshare.com The development of fluorescence-based sensors, which can detect various environmental parameters, is a key area where coumarin derivatives are applied, valued for their sharp emission spectra and photostability. bocsci.com

Chromatographic Separations in this compound Research

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of this compound and its derivatives. Reverse-phase (RP) HPLC methods are commonly employed, providing a scalable and reliable approach for analysis and purification. sielc.com While often used for purity assessment and quantification of the parent compound, HPLC is also crucial in the study of its metabolites. researchgate.net

In metabolic research, particularly involving cytochrome P450 enzymes, HPLC is used to validate the identity of metabolites formed from coumarin-based substrates. For example, in studies of 7-methoxy-4-(aminomethyl)coumarin (MAMC), a derivative of this compound, HPLC analysis was used to confirm that the O-demethylated product, 7-hydroxy-4-(aminomethyl)coumarin (HAMC), was the sole metabolite. acs.org This verification is essential for validating high-throughput screening assays that rely on the fluorescence of the metabolite. acs.org Although fluorescence plate readers can offer more expedient results than conventional HPLC for certain applications, HPLC remains the standard for confirming reaction products and quantifying metabolites like the 1'-hydroxylated metabolite of bufuralol, a standard probe often compared with new coumarin-based probes. biocrick.comnih.gov

A typical HPLC method for the analysis of this compound involves a reverse-phase column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. sielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |

| Alternative Modifier | Formic Acid (for Mass-Spec compatibility) | sielc.com |

| Detection | UV or Fluorescence | |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Coumarin Profiling

For highly sensitive and selective profiling of coumarins in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique allows for the simultaneous detection and quantification of multiple coumarins, including this compound, even at low concentrations. nih.gov

Targeted LC-MS/MS methods have been developed for screening dozens of coumarin and furocoumarin standards in natural extracts and other products. mdpi.comnih.gov These methods typically utilize a reversed-phase chromatographic separation followed by detection on a spectrometer fitted with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. nih.govmdpi.com The APCI source, operating in positive ion mode, has been shown to provide a better response for many coumarins compared to ESI. nih.govresearchgate.net

The high selectivity of this technique is achieved by operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. mdpi.comresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for each target analyte, minimizing matrix interference and providing confident identification. mdpi.com The fragmentation pathways of coumarins, often involving the loss of a CO group, are well-characterized, aiding in the development of robust MRM methods. nih.govmdpi.com The validation of these methods demonstrates excellent linearity and low limits of detection (LODs) and quantification (LOQs), often in the low µg/kg range. nih.gov

Table 2: LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | This compound | nih.gov |

| Retention Time (min) | 23.2 | nih.gov |

| Ionization Mode | APCI, Positive Ion | nih.govresearchgate.net |

| Precursor Ion (m/z) | 191.1 | nih.gov |

| Product Ion (m/z) | 91.2 | nih.gov |

| Declustering Potential (V) | 71 | nih.gov |

| Entrance Potential (V) | 4.0 | nih.gov |

| Collision Energy (V) | 53 | nih.gov |

| Collision Cell Exit Potential (V) | 4 | nih.gov |

Biological and Pharmacological Research of 7-methoxy-4-methylcoumarin and Its Derivatives

Antimicrobial Research

Antibacterial Activity

7-Methoxy-4-methylcoumarin, a notable coumarin derivative, has demonstrated antimicrobial activity against a spectrum of both gram-positive and gram-negative bacteria. medchemexpress.comselleckchem.com In vitro studies have specifically highlighted its efficacy. For instance, it has shown considerable activity against Bacillus subtilis and Shigella sonnei, with reported IC50 values of 11.76 μg/ml and 13.47 μg/ml, respectively. medchemexpress.comselleckchem.comchemsrc.com Research indicates that the planar structure of this compound may contribute to its antibacterial action by intercalating with bacterial DNA. Furthermore, some studies have reported its potent activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL.

Derivatives of this compound have also been a subject of extensive research to explore their antibacterial potential. For example, a series of 7–methoxy-4-methyl-8-[5-(substituted aryl)isoxazol-3-yl]–2H–benzopyran-2-ones were synthesized and tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. scispace.com One compound in this series exhibited the highest zone of inhibition against S. aureus and B. subtilis, while showing minimal inhibition against E. coli and P. aeruginosa. scispace.com Other derivatives, such as those incorporating a thiazolidin-4-one ring, have also been synthesized and screened for their activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and gram-negative bacteria such as Klebsiella pneumonia and Escherichia coli. scispace.com

The following table summarizes the antibacterial activity of this compound against various bacterial strains:

| Bacterium | Test | Result |

| Bacillus subtilis | IC50 | 11.76 µg/ml medchemexpress.comselleckchem.comchemsrc.com |

| MIC | 5 µg/mL | |

| Shigella sonnei | IC50 | 13.47 µg/ml medchemexpress.comselleckchem.comchemsrc.com |

| Escherichia coli | Agar dilution method | Moderate activity researchgate.net |

| Staphylococcus aureus | Agar dilution method | Appreciable good activity researchgate.net |

Antifungal Activity

The antifungal properties of this compound and its derivatives have been investigated against various fungal strains. The methoxy group has been identified as an important substituent for antifungal activity in coumarin derivatives. cabidigitallibrary.org For instance, coumarin-thiazolidine-2,4-dione derivatives containing a methoxy group have shown significant activity against Candida albicans and Aspergillus flavus. cabidigitallibrary.org

In a study involving a series of 7–methoxy-4-methyl-8-[5-(substituted aryl)isoxazol-3-yl]–2H–benzopyran-2-ones, the compounds were tested against Aspergillus niger, Aspergillus flavus, and Candida albicans. scispace.com The results indicated that these derivatives possess antifungal properties. Another study on 7-hydroxy-4-methylcoumarin derivatives revealed that compounds bearing sulfonamide and -N=N- functional groups exhibited notable antifungal activity. scholarsresearchlibrary.com

Anti-biofilm Effects

Biofilm formation is a critical factor in microbial resistance and pathogenesis. Coumarin and its derivatives have emerged as potential agents for inhibiting biofilm formation. nih.govnih.govmdpi.com Studies have shown that coumarins can interfere with quorum sensing, a cell-to-cell communication mechanism essential for biofilm development. nih.govmdpi.com

Specifically, derivatives of this compound have been explored for their anti-biofilm properties. While direct studies on the anti-biofilm effects of this compound itself are limited in the provided results, the broader class of coumarins, particularly those with a methoxy function at the C-7 position, have been noted for their effectiveness against various microorganisms. nih.gov Research on other coumarin derivatives has demonstrated significant inhibition of biofilm formation in pathogens like Staphylococcus aureus and Escherichia coli O157:H7. nih.govresearchgate.net For instance, umbelliferone (7-hydroxycoumarin), a related compound, showed high biofilm inhibition against E. coli O157:H7. nih.gov

Anti-inflammatory Research

In Vitro Models of Inflammation

The anti-inflammatory potential of this compound and its derivatives has been evaluated in various in vitro models. In one study, the effects of 4-hydroxy-7-methoxycoumarin (a derivative) were investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govresearchgate.netmdpi.com The results showed that this compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) without causing cytotoxicity. nih.govresearchgate.netmdpi.com It also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.govresearchgate.netmdpi.com Furthermore, the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 was also reduced. nih.govresearchgate.netmdpi.com The anti-inflammatory actions were attributed to the downregulation of nuclear factor kappa B (NF-κB) activation. nih.govresearchgate.net

Another study on 4-methylcoumarin derivatives in activated primary rat microglial cells also demonstrated their anti-inflammatory effects. jst.go.jpjst.go.jpnih.gov Two derivatives, 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC), inhibited the LPS-induced production of NO, thromboxane B2, and TNF-α. jst.go.jpnih.gov These compounds also lowered the protein expression of COX-2, and DAEMC also inhibited iNOS protein expression. jst.go.jpnih.gov

The following table summarizes the in vitro anti-inflammatory effects of a this compound derivative (4-hydroxy-7-methoxycoumarin) in LPS-stimulated RAW264.7 macrophages:

| Inflammatory Mediator | Effect |

| Nitric Oxide (NO) | Significantly reduced nih.govresearchgate.netmdpi.com |

| Prostaglandin E2 (PGE2) | Significantly reduced nih.govresearchgate.netmdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | Expression strongly decreased nih.govresearchgate.netmdpi.com |

| Cyclooxygenase-2 (COX-2) | Expression strongly decreased nih.govresearchgate.netmdpi.com |

| Tumor Necrosis Factor (TNF)-α | Production reduced nih.govresearchgate.netmdpi.com |

| Interleukin (IL)-1β | Production reduced nih.govresearchgate.netmdpi.com |

| Interleukin (IL)-6 | Production reduced nih.govresearchgate.netmdpi.com |

In Vivo Models of Inflammatory Pain

The anti-nociceptive (pain-relieving) effects of 7-methoxycoumarin, isolated from Eupatorium triplinerve, have been evaluated in in vivo models of inflammatory pain. nih.gov

In the acetic acid-induced writhing test in mice, pre-treatment with 7-methoxycoumarin significantly reduced the number of abdominal constrictions in a dose-dependent manner. nih.gov At doses of 3.5 and 7 mg/kg, the inhibition of the writhing response was 60.92% and 69.17%, respectively. nih.gov This model is commonly used to screen for analgesic and anti-inflammatory activity. plos.org

The formalin test, which involves two phases of pain response, was also employed. nih.gov The early phase is due to direct chemical stimulation of nociceptors, while the late phase is associated with an inflammatory response. 7-methoxycoumarin did not significantly alter the early phase of formalin-induced nociception. nih.gov However, it produced a significant and dose-dependent reduction in the late phase response, with inhibition of 60.0% and 68.47% at doses of 3.5 mg/kg and 7 mg/kg, respectively. nih.gov This suggests that the anti-nociceptive action of 7-methoxycoumarin is primarily mediated through its anti-inflammatory properties. nih.gov

The following table summarizes the in vivo anti-inflammatory pain research findings for 7-methoxycoumarin:

| In Vivo Model | Doses Tested (mg/kg) | Key Findings |

| Acetic acid-induced writhing | 3.5 and 7 | Significant and dose-dependent reduction in writhing response (60.92% and 69.17% inhibition, respectively). nih.gov |

| Formalin test (late phase) | 3.5 and 7 | Significant and dose-dependent reduction in paw licking/biting time (60.0% and 68.47% inhibition, respectively). nih.gov |

Modulation of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin E2 (PGE2), inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Thromboxane B2 (TXB2))

Derivatives of this compound have been shown to modulate a variety of key inflammatory mediators. For instance, 4-hydroxy-7-methoxycoumarin (4H-7MTC) significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 macrophage cells without causing cytotoxicity. nih.govresearchgate.net This reduction is attributed to the decreased expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, 4H-7MTC has been observed to diminish the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

Similarly, other 4-methylcoumarin derivatives have demonstrated anti-inflammatory effects. 6,7-dihydroxy-4-methylcoumarin was found to significantly lower NO and PGE2 levels, which was associated with the downregulation of iNOS and COX-2. grafiati.com This compound also reduced the levels of IL-1β and IL-6. grafiati.com In studies involving activated microglial cells, the 4-methylcoumarin derivatives 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) inhibited the production of NO, PGE2, and Thromboxane B2 (TXB2). jst.go.jp Both compounds also lowered the expression of COX-2, while only DAEMC showed an inhibitory effect on iNOS expression at the tested concentration. jst.go.jp Another derivative, 6,7-dimethoxy-4-methylcoumarin (DMC), also suppressed the production of NO, PGE2, TNF-α, IL-1β, and IL-6 in macrophage cells by down-regulating iNOS and COX-2 expression. researchgate.net

The anti-inflammatory actions of these coumarin derivatives are significant, with some compounds showing strong inhibition of key inflammatory markers.

Inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Activation

The anti-inflammatory effects of this compound derivatives are closely linked to their ability to inhibit key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

4-hydroxy-7-methoxycoumarin (4H-7MTC) exerts its anti-inflammatory actions by downregulating the activation of NF-κB. nih.govresearchgate.net This is achieved by suppressing the degradation of the inhibitor of NF-κB, IκBα, in macrophages. nih.govresearchgate.net By preventing IκBα degradation, the translocation of NF-κB into the nucleus is blocked, thereby inhibiting the transcription of pro-inflammatory genes. nih.gov

In addition to the NF-κB pathway, 4H-7MTC also modulates the MAPK signaling pathway. It has been shown to decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), although it does not affect p38 MAPK phosphorylation. nih.govnih.gov Similarly, the derivative 6,7-dihydroxy-4-methylcoumarin was found to interrupt the degradation of IκB-α and the phosphorylation of NF-κB, as well as reduce the phosphorylation of ERK and p38-MAPK. grafiati.com Other 4-methylcoumarin derivatives, including 7,8-dihydroxy-4-methylcoumarin (DHMC) and its acetylated forms, also inhibit the phosphorylation of ERK, JNK, p38, and NF-κB in a concentration-dependent manner. grafiati.com The compound 6,7-dimethoxy-4-methylcoumarin (DMC) also demonstrated inhibition of NF-κB activation by preventing IκB-α phosphorylation. researchgate.net

Anticancer Research

Cytotoxicity Studies in Human Cancer Cell Lines (e.g., A549, K562, LS180, MCF-7, HL-60)

Derivatives of this compound have been investigated for their cytotoxic effects against various human cancer cell lines. A study on 27 coumarin derivatives, mostly containing a 4-methyl moiety, tested their effects on K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.govugent.be Within this series, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with alkyl groups at the C3 position were identified as the most effective subgroup. nih.govugent.be Specifically, compound 11 , which has an n-decyl chain at C3, showed the highest potency with IC50 values of 42.4 µM against K562, 25.2 µM against LS180, and 25.1 µM against MCF-7 cells. nih.govugent.be

Another derivative, 4-hydroxy-7-methoxy-3-nitrocoumarin, exhibited significant cytotoxic effects against the A549 lung cancer cell line, with a strong inhibition observed at an IC50 of 0.6 mM. Research has also explored the cytotoxicity of coumarin derivatives in reversing multidrug resistance, with some compounds showing potent cytotoxic activities (CC50 of 15-29 µg/mL) in HSC cells. researchmap.jpnih.gov Furthermore, 7,8-dihydroxy-4-methylcoumarin has been shown to induce apoptosis in HL-60 and other leukemia cell lines. mdpi.com

| Compound Derivative | Cell Line | Activity (IC50/CC50) | Reference |

|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 (Compound 11) | K562 | 42.4 µM | nih.govugent.be |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 (Compound 11) | LS180 | 25.2 µM | nih.govugent.be |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 (Compound 11) | MCF-7 | 25.1 µM | nih.govugent.be |

| 4-hydroxy-7-methoxy-3-nitrocoumarin | A549 | 0.6 mM | |

| Various Coumarin Derivatives | HSC | 15-29 µg/mL | researchmap.jpnih.gov |

Investigations into Apoptosis Induction Pathways (e.g., Bax/Bcl-2 modulation)

The anticancer activity of this compound derivatives often involves the induction of apoptosis, a form of programmed cell death. A key mechanism in this process is the modulation of the Bax/Bcl-2 protein ratio. Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein; an increase in the Bax/Bcl-2 ratio pushes the cell towards apoptosis. mdpi.comfrontiersin.org

One study investigated a series of coumarin-based benzopyranone derivatives in the human lung cancer cell line A549. iiarjournals.org It was found that 3-(4-(2-(dimethylamino)ethoxy)-phenyl)-7-methoxy-4-phenyl coumarin induced apoptosis by increasing the expression of the Bax protein and slightly decreasing the expression of the Bcl-2 protein. iiarjournals.orgnih.gov This shift in the Bax/Bcl-2 balance suggests that these compounds inhibit cancer cell growth by triggering the apoptotic pathway. iiarjournals.org

Similarly, studies on other coumarin derivatives have shown that they can reduce the levels of Bcl-2, leading to apoptosis. frontiersin.org In human ovarian cancer cells, the coumarin derivative esculetin was found to upregulate Bax expression and downregulate Bcl-2 expression, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial depolarization, a hallmark of apoptosis. frontiersin.org

Multidrug Resistance (MDR) Reversal Modulation

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Certain derivatives of this compound have been investigated for their ability to modulate and reverse this resistance.

In a study of 44 coumarin derivatives, 14 compounds were found to moderately reverse MDR. nih.govresearchgate.net The most active compound, 6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin, was as potent as the known MDR modulator verapamil. researchmap.jpnih.govresearchgate.net This indicates a clear relationship between the chemical structure of these coumarins and their ability to reverse MDR in tumor cells. researchmap.jpnih.gov The mechanism often involves the inhibition of P-glycoprotein (P-gp), an efflux pump that is overexpressed in resistant cancer cells and actively removes chemotherapeutic drugs from the cell. researchmap.jp

Furthermore, derivatives such as 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin and 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin have demonstrated high tumor-specific cytotoxicity, suggesting they can be potent MDR modulators with low toxicity to normal cells. researchmap.jpnih.gov

Enzyme Inhibition and Modulation Studies

This compound and its derivatives are also subjects of research for their ability to inhibit or modulate various enzymes, particularly cytochrome P450 (P450) enzymes, which are crucial in drug metabolism.

7-Methoxy-4-trifluoromethylcoumarin (MFC) has been studied as a potential selective substrate for the CYP2C9 enzyme. if-pan.krakow.pl However, research indicates that its selectivity is limited, as several other P450 enzymes, including CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP3A4, also participate in its O-demethylation. if-pan.krakow.pl In fact, in systems with individually expressed P450s, CYP2B6 and CYP2E1 were found to be more active in metabolizing MFC than CYP2C9. if-pan.krakow.pl

Another derivative, 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC), has been established as a selective probe for CYP2D6 activity in human liver microsomes. nih.gov Its O-demethylation, which produces a fluorescent metabolite, correlates well with the metabolism of bufuralol, a standard CYP2D6 substrate. nih.gov Similarly, 7-methoxy-4-(aminomethyl)coumarin (MAMC) has been designed and characterized as a selective substrate for P450 2D6, with its O-demethylated product being highly fluorescent, making it suitable for high-throughput screening assays. acs.org

Beyond P450s, coumarin derivatives have been designed to target other enzymes. For example, Schiff base derivatives of 7-methoxy-4-formyl coumarin have been synthesized and studied as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govresearchgate.net

Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP2D6 selectivity as a probe)

This compound and its derivatives are significant in the study of cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for drug metabolism. Inhibition of these enzymes is a major cause of drug-drug interactions. nih.gov

One derivative, 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC), serves as a specific fluorogenic probe for CYP2D6. nih.govnih.gov When metabolized by CYP2D6, the nonfluorescent AMMC is converted to the fluorescent metabolite AMHC (3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-hydroxy-4-methylcoumarin). nih.gov This conversion allows for the monitoring of CYP2D6 activity and inhibition in a microtiter plate assay format. nih.gov Studies in human liver microsomes (HLM) have established the selectivity of AMMC for CYP2D6, showing a good correlation between AMMC O-demethylation and the metabolism of bufuralol, a known CYP2D6 substrate. nih.gov At a concentration near its Michaelis constant (Km) of 1.5 µM, only recombinant CYP2D6 showed detectable metabolism of AMMC. nih.gov However, at higher concentrations (25 µM), rCYP1A also contributed to the formation of AMHC. nih.gov This highlights the importance of using appropriate concentrations to ensure selectivity. High-throughput fluorometric inhibition assays often utilize AMMC to assess the inhibitory potential of various compounds on CYP2D6. mdpi.commdpi.com

Another derivative, 7-methoxy-4-(trifluoromethyl)coumarin (MFC), has been investigated as a potential marker substrate for CYP2C9. nih.govif-pan.krakow.pl However, research indicates that MFC is not exclusively selective for CYP2C9 and can be metabolized by several other P450 enzymes, including CYP2B6 and CYP2E1. if-pan.krakow.pl In fact, in microsomes containing cDNA-expressed P450s, CYP2B6 and CYP2E1 were found to be more active in the O-demethylation of MFC than CYP2C9. if-pan.krakow.pl Therefore, MFC is not considered a suitable probe for CYP2C9 activity in systems expressing multiple P450 isoforms. if-pan.krakow.pl

Table 1: Investigated CYP450 Inhibition by this compound Derivatives

| Derivative | Target Enzyme | Application | Key Findings |

| 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC) | CYP2D6 | Fluorogenic probe for inhibition studies | Selective for CYP2D6 at low concentrations (1.5 µM). nih.gov |

| 7-methoxy-4-(trifluoromethyl)coumarin (MFC) | CYP2C9 | Investigated as a marker substrate | Found to be non-selective, also metabolized by CYP2B6 and CYP2E1. if-pan.krakow.pl |

Other Enzyme Inhibition (e.g., Phospholipase, Tyrosinase)

Research has explored the inhibitory effects of this compound and its derivatives on enzymes other than CYPs, such as phospholipase and tyrosinase.

A study investigating the therapeutic benefits of 7-methoxycoumarin (7-MC) in a model of neuropathic pain found that it inhibits the phospholipase enzyme. nih.govresearchgate.net The in vitro study demonstrated that 7-MC had an IC50 of 27.08 µg/ml for phospholipase inhibition. nih.govresearchgate.net This inhibitory action is one of the proposed mechanisms for its pain-reducing effects. researchgate.net

In the context of tyrosinase, an enzyme crucial for melanin production, derivatives of this compound have shown inhibitory activity. For example, 7-methoxy obtusifolin has been identified as a competitive tyrosinase inhibitor with an IC50 of 7.0 μM. medchemexpress.com Conversely, other studies have shown that some coumarin derivatives can stimulate melanogenesis. For instance, 6-methoxy-4-methylcoumarin (6M-4MC) was found to significantly stimulate melanin production and tyrosinase activity. researchgate.net

Studies on Fluorogenic Substrates for Enzyme Activity

This compound and its derivatives are widely utilized as fluorogenic substrates in biochemical assays to measure enzyme activity. biosynth.com Their fluorescent properties make them valuable tools for developing sensitive and specific diagnostic assays. biosynth.comencyclopedia.pub These substrates are typically non-fluorescent or minimally fluorescent until they are acted upon by an enzyme, which releases a highly fluorescent product. encyclopedia.pub

As mentioned previously, 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC) is a well-established fluorogenic substrate for CYP2D6. nih.govnih.govmdpi.com Similarly, 7-methoxy-4-(trifluoromethyl)coumarin (MFC) is used as a fluorescent substrate for cytochrome P450 to quantify CYP activity, although its selectivity for specific isoforms is debated. if-pan.krakow.plmedchemexpress.com A panel of fluorogenic substrates, including AMMC and MFC, has been evaluated for rapid screening of global changes in CYP activity in rats. nih.gov

The core structure of these fluorogenic probes is often based on 7-hydroxycoumarin, with various substitutions at the 7-position creating substrates for different enzymes. encyclopedia.pub The enzymatic reaction, typically an O-dealkylation, "unblocks" the hydroxyl group, leading to a significant increase in fluorescence. encyclopedia.pub

Antioxidant Activity Investigations

In Vitro Antioxidant Capacity Assays

The antioxidant potential of this compound and related compounds has been evaluated through various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals or reduce oxidized species.

Computational studies have suggested that 7-methoxycoumarin exhibits higher antioxidant activity compared to 7-hydroxycoumarin and 7-methylcoumarin, based on its lower ionization potential. walisongo.ac.id The radical scavenging ability has been reported to follow the order: 7-methoxycoumarin > 7-methylcoumarin > 4-hydroxycoumarin. walisongo.ac.id

Studies on various 4-methylcoumarin derivatives have demonstrated that those with ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring possess considerable antioxidant effects. jst.go.jp In chemical redox-based assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) tests, these ortho-dihydroxy compounds showed significant antioxidant activity. jst.go.jp For instance, 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin have been identified as excellent ferric reducing agents. tandfonline.com

Neurobiological and Neuropathic Pain Research

Neuroprotective Potentials

Derivatives of this compound have been investigated for their neuroprotective effects, particularly in the context of oxidative stress-induced neurodegeneration.

A study on 28 variously substituted 4-methylcoumarins found that those containing ortho-dihydroxy or ortho-diacetoxy groups on the benzenoid ring exhibited significant neuroprotective effects in a cell model of oxidative stress. jst.go.jp These compounds were able to inhibit cytotoxicity and the formation of intracellular reactive oxygen species (ROS) in PC12 cells challenged with hydrogen peroxide. jst.go.jp Specifically, the ortho-dihydroxy compounds inhibited cytotoxicity by 44.7–62.9% and ROS formation by 41.6–71.1% at a concentration of 50 µM. jst.go.jp These findings suggest that 4-methylcoumarins are a promising scaffold for developing neuroprotective agents for managing neurodegenerative diseases. jst.go.jp

Furthermore, 7-methoxycoumarin (7-MC) itself has been recognized for its anti-inflammatory and anti-nociceptive actions, and its potential to alleviate neuropathic pain has been explored. nih.govresearchgate.net Research has shown that 7-MC can reduce vincristine-induced peripheral neuropathy in mice, with proposed mechanisms including the inhibition of the phospholipase enzyme and the downregulation of calcium channel gene expression. nih.govresearchgate.net While not a direct measure of neuroprotection, the amelioration of neuropathic pain suggests a beneficial effect on the nervous system.

Alleviation of Neuropathic Pain Models (in vivo)

Recent research has highlighted the potential of this compound (7-MC) in mitigating neuropathic pain, a condition notoriously difficult to treat. nih.gov While recognized for its anti-inflammatory and antinociceptive properties, its specific efficacy in neuropathic pain models has only recently been documented. nih.govresearchgate.net

In a study utilizing a vincristine-induced peripheral neuropathy model in mice, 7-MC demonstrated a significant, dose-dependent reduction in both cold allodynia and thermal hyperalgesia. nih.gov Vincristine, a chemotherapy agent, is known to induce painful neuropathy, and these animal models are crucial for assessing the therapeutic potential of new compounds. nih.govfrontiersin.org The study evaluated the effects on the eighth day after a seven-day administration of vincristine. nih.gov

Another related compound, 7-hydroxy-4-methylcoumarin (HMC), has also shown promise in an acrylamide-induced neuropathic pain model in rats. benthamscience.com Pretreatment with HMC ameliorated behavioral and biochemical changes associated with acrylamide-induced neuropathy in a dose-dependent manner. benthamscience.com While not this compound itself, this finding with a structurally similar coumarin derivative further supports the potential of this class of compounds in alleviating neuropathic pain. benthamscience.com

The antinociceptive effects of methoxy-substituted flavones, which share some structural similarities with methoxycoumarins, have also been noted in paclitaxel-induced peripheral neuropathy models, suggesting a broader potential for methoxylated compounds in this therapeutic area. nih.gov

Modulation of Neurobiological Pathways (e.g., Calcium Channels, Microglial Activation)

The mechanism behind the pain-alleviating effects of this compound involves the modulation of key neurobiological pathways. nih.gov In vitro and in silico studies have revealed that 7-MC acts by blocking voltage-gated calcium channels and inhibiting the phospholipase enzyme. nih.govresearchgate.net

Specifically, in vitro studies on phospholipase inhibition by 7-MC showed an IC₅₀ of 27.08 µg/ml. nih.govresearchgate.net Furthermore, the compound was found to down-regulate the gene expression of voltage-gated calcium channels in mouse BV2 microglial cells. nih.govresearchgate.net Microglial cells are the primary immune cells of the central nervous system and their activation is a key factor in the pathogenesis of neuroinflammation and neuropathic pain. jst.go.jpjst.go.jpmdpi.com The ability of 7-MC to modulate microglial activity, specifically by down-regulating calcium channel expression, points to a direct impact on neuroinflammatory processes. nih.govresearchgate.net

In silico docking studies further support these findings, with 7-MC showing higher binding affinity for calcium channels compared to the standard drug gabapentin. nih.govresearchgate.net This suggests a strong potential for 7-MC to interfere with the signaling cascades that lead to the sensation of neuropathic pain. nih.gov

Immunomodulatory Effects (e.g., Histamine Release Inhibition from Mast Cells, β-Hexosaminidase Release)

This compound and its derivatives have demonstrated notable immunomodulatory activities, particularly in the context of allergic reactions mediated by mast cells. nih.govacs.org Mast cells play a central role in inflammatory and allergic responses by releasing various mediators, including histamine and β-hexosaminidase, upon activation. researchgate.netnih.govwikipedia.org

Studies have shown that this compound can inhibit the release of histamine from mast cells. nih.govacs.org This action is significant as histamine is a key mediator of allergic symptoms. The inhibition of its release can temper the inflammatory cascade associated with allergic conditions.

Furthermore, derivatives of this compound have been investigated for their ability to inhibit the release of β-hexosaminidase, another marker of mast cell degranulation. For instance, the compound 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one was found to effectively reduce the release of both β-hexosaminidase and histamine from IgE-sensitized rat basophilic leukemia (RBL)-2H3 cells. researchgate.netscispace.com This indicates that the coumarin structure, with a methoxy group at the 7-position, can serve as a scaffold for developing potent anti-allergic agents.

Similarly, 5,7-dihydroxy-4-methylcoumarin, another coumarin derivative, has been shown to decrease the release of histamine and β-hexosaminidase in experimental models. researchgate.net These findings collectively suggest that the 4-methylcoumarin core, particularly when substituted with a methoxy or hydroxyl group at the 7-position, possesses significant potential for modulating mast cell-mediated immune responses.

Other Emerging Biological Activities

Beyond its effects on pain and inflammation, this compound and its derivatives are being explored for a range of other biological activities.

Melanogenesis Modulation

Recent studies have investigated the potential of 4-methylcoumarin derivatives in modulating melanogenesis, the process of melanin production. mdpi.comnih.govgrafiati.com Melanin is the primary determinant of skin and hair color, and its dysregulation can lead to pigmentation disorders. nih.gov

In a study examining various 4-methylcoumarin derivatives, this compound (7M-4MC) was found to significantly increase melanin content and intracellular tyrosinase activity in B16F10 melanoma cells. mdpi.comnih.gov Tyrosinase is a key enzyme in the melanin synthesis pathway. At a concentration of 100 µM, 7M-4MC led to a 185.4% increase in melanin content. mdpi.com

In contrast, another study focusing on 7-hydroxy-4-methylcoumarin (7H-4M) also demonstrated a significant stimulation of melanin production and intracellular tyrosinase activity. nih.gov This compound was shown to upregulate the expression of melanogenesis-related proteins such as microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2). nih.gov The study suggested that 7H-4M activates melanogenesis through the PKA/CREB, ERK, and PI3K/Akt/GSK-3β signaling pathways. nih.gov

These findings indicate that the 4-methylcoumarin scaffold, with substitutions at the 7-position, can influence pigmentation, suggesting potential applications in cosmetics or for treating hypopigmentation disorders. mdpi.comnih.govnih.gov

Adrenergic Activity

This compound has been reported to exhibit moderate adrenergic activity. nih.govacs.org The adrenergic system is a part of the autonomic nervous system that is involved in regulating various physiological processes, including heart rate, blood pressure, and the "fight or flight" response. The specific nature and extent of this adrenergic activity require further detailed investigation to understand its potential therapeutic implications.

Applications in Lymphatic Vasculature Chronic Disease

There is emerging interest in the application of this compound in the context of chronic diseases affecting the lymphatic vasculature. nih.govacs.org The lymphatic system plays a crucial role in fluid balance, immune surveillance, and fat absorption. Dysfunction of the lymphatic vasculature can lead to conditions such as lymphedema. While the specific mechanisms are still under investigation, the reported applications in this area suggest a potential role for this compound in managing diseases related to the lymphatic system.

Structure-activity Relationship Sar Studies of 7-methoxy-4-methylcoumarin and Its Analogues

Impact of Substituent Position and Nature on Biological Activities

The core coumarin scaffold serves as a versatile template for chemical modification. Research has shown that substitutions at positions C3, C4, C6, and C7 are particularly influential in modulating the biological activities of these compounds. jopir.in

The methoxy group (-OCH₃) at the C7 position of the coumarin ring is a key determinant of the molecule's biological activity. This substitution is frequently found in coumarins with significant pharmacological properties. Studies indicate that methoxy substitution at C7 can enhance anti-inflammatory properties. jopir.innih.gov For instance, 7-Methoxy-4-methylcoumarin has been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. medchemexpress.com The presence of the C7-methoxy group is also considered important for the high affinity of certain derivatives to receptors like the D₂ and 5-HT₁ₐ receptors. nih.gov In some contexts, the 7-methoxy group contributes to superior radical scavenging activity compared to hydroxyl or methyl groups at the same position. walisongo.ac.id However, for antioxidant activity, the conversion of a hydroxyl group to a methoxy group can sometimes diminish the effect, as the free hydroxyl is often crucial for radical scavenging. mdpi.com The electron-donating nature of the methoxy group influences the electronic distribution within the aromatic system, which can affect the molecule's interaction with biological targets.

The introduction of various functional groups onto the 4-methylcoumarin skeleton significantly impacts its biological profile.

Hydroxyl (-OH) Substitution: The presence and position of hydroxyl groups are critical. Dihydroxy derivatives, particularly those with a catechol-like (o-dihydroxy) moiety such as at the C7 and C8 positions (7,8-dihydroxy-4-methylcoumarins), often exhibit greater potency than their monohydroxy counterparts. tandfonline.comtandfonline.com For example, 7,8-dihydroxy-4-methylcoumarin shows potent anticancer activity. nih.gov Hydroxyl groups at C6 and C7 are also noted to enhance antioxidant activity by improving radical scavenging capabilities. jopir.inmdpi.com In general, substituting a hydroxyl group with an acetoxy group tends to reduce cytotoxic activity. tandfonline.com

Alkyl (-R) Substitution: Alkyl groups, especially at the C3 position, generally increase the lipophilicity of the coumarin derivative. This enhanced lipophilicity is presumed to improve the molecule's ability to penetrate cell membranes, often leading to increased biological activity, such as cytotoxicity. tandfonline.com The introduction of a methyl group at C4 is an advantageous feature, as it is believed to make the compound less susceptible to metabolic conversion into mutagenic epoxides. tandfonline.comtandfonline.com

Amine (-NH₂) Substitution: The introduction of amine or amide groups at the C7 position has been explored. However, in studies on cytotoxic activity against certain cancer cell lines, these derivatives were found to be largely inactive. tandfonline.com

Halogen (-X) Substitution: Halogenation, particularly with bromine, can confer significant biological activity. A derivative with bromo groups at both the C6 position and on the C4-methyl group (6-bromo-4-bromomethyl-7-hydroxycoumarin) displayed notable cytotoxic activities. tandfonline.comtandfonline.comnih.gov The bromine atom's position is crucial; for instance, a bromine at C3 creates a reactive α-bromocarbonyl functionality, while its presence on the aromatic ring can enhance binding affinity to molecular targets.

| Substituent Type | Position(s) | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | C7, C8 (dihydroxy) | Increased cytotoxic and antioxidant potency compared to monohydroxy analogues. | tandfonline.comtandfonline.com |

| Alkyl (-R) | C3 | Increased lipophilicity and cytotoxic activity. | tandfonline.com |

| Amine (-NH₂) | C7 | Generally low cytotoxic activity in tested models. | tandfonline.com |

| Halogen (e.g., -Br) | C6, C4-methyl | Conferred reasonable cytotoxic activity. | tandfonline.comnih.gov |

A clear correlation has been established between the length of alkyl chains at the C3 position and the biological potency of 4-methylcoumarin analogues. In studies evaluating cytotoxic effects on human cancer cell lines, increasing the alkyl chain length consistently improved activity. tandfonline.comtandfonline.com

For instance, within a series of 7-hydroxy-4-methylcoumarins, replacing a C3-ethyl group with an n-hexyl chain, and further with an n-decyl chain, resulted in a progressive increase in cytotoxicity. A similar trend was observed for 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs), where activity increased in the order of hydrogen < ethyl < n-hexyl < n-decyl at the C3 position. tandfonline.com The derivative with the longest chain, an n-decyl group at C3, was the most potent among the tested 7,8-DHMCs. tandfonline.comnih.gov This enhancement is attributed to the increased lipophilicity conferred by the longer alkyl chains, which facilitates better penetration of cell membranes. tandfonline.com

| Parent Compound Series | C3-Substituent | Relative Cytotoxic Activity | Reference |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarins | Ethyl | Low | tandfonline.com |

| n-Hexyl | Medium | tandfonline.com | |

| n-Decyl | High | tandfonline.com | |

| 7,8-Dihydroxy-4-methylcoumarins | Hydrogen | Lowest | tandfonline.com |

| Ethyl | Low-Medium | tandfonline.com | |

| n-Hexyl | Medium-High | tandfonline.com | |

| n-Decyl | Highest | tandfonline.comtandfonline.comnih.gov |

Influence of Alkyl, Hydroxyl, Amine, and Halogen Substitutions

Correlation Between Molecular Structure and Specific Pharmacological Profiles

The strategic modification of the this compound scaffold allows for the fine-tuning of its pharmacological profile, leading to derivatives with enhanced efficacy for specific applications like antimicrobial or anti-inflammatory therapies.